2-(3-Iodophenyl)propan-2-ol
Overview
Description
2-(3-Iodophenyl)propan-2-ol is an organic compound with the molecular formula C9H11IO It is a derivative of phenylpropanol, where an iodine atom is substituted at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Iodophenyl)propan-2-ol involves the reaction of 3-iodophenylmagnesium bromide with acetone. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. The Grignard reagent is prepared by reacting 3-iodobromobenzene with magnesium turnings in dry ether. The resulting 3-iodophenylmagnesium bromide is then reacted with acetone to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Grignard reaction, but with optimized conditions for higher yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a phenylpropanol derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: 3-iodoacetophenone or 3-iodobenzaldehyde.
Reduction: 2-(3-iodophenyl)propan-1-ol.
Substitution: 2-(3-hydroxyphenyl)propan-2-ol or 2-(3-aminophenyl)propan-2-ol.
Scientific Research Applications
2-(3-Iodophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)propan-2-ol depends on its specific application. In general, the compound can interact with biological molecules through its hydroxyl and iodine groups. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the iodine atom can participate in halogen bonding and other interactions. These interactions can affect the structure and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Iodophenyl)propan-2-ol: Similar structure but with the iodine atom at the second position of the phenyl ring.
2-(4-Iodophenyl)propan-2-ol: Similar structure but with the iodine atom at the fourth position of the phenyl ring.
2-(3-Bromophenyl)propan-2-ol: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-(3-Iodophenyl)propan-2-ol is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the iodine atom also makes it a useful intermediate for further functionalization and synthesis of more complex compounds.
Properties
IUPAC Name |
2-(3-iodophenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXOXCPWYPPKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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